5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- is a chemical compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with a morpholine group and a 4-chlorophenyl ethyl moiety, which contributes to its potential biological activity. The molecular formula for this compound is C18H19ClN4O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
This compound can be sourced from various chemical suppliers and databases. Notably, it is cataloged in PubChem and other chemical repositories, where it is associated with specific identifiers and purity specifications. For instance, it can be found under the CAS number 1280981-01-2, indicating its unique chemical identity.
5-Pyrimidinemethanamine falls under the category of organic compounds specifically classified as amines and heterocyclic compounds due to the presence of the pyrimidine ring. Its structure suggests potential applications in medicinal chemistry and pharmacology.
The synthesis of 5-Pyrimidinemethanamine can be achieved through several methods, typically involving reactions that form the pyrimidine ring followed by subsequent substitutions to introduce the morpholine and chlorophenyl groups.
The synthesis often requires specific reagents such as bases (e.g., sodium hydroxide) and solvents (e.g., ethanol or dimethylformamide) under controlled temperatures to optimize yields and purity. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography may be utilized.
The molecular structure of 5-Pyrimidinemethanamine features a pyrimidine ring with two significant substituents:
5-Pyrimidinemethanamine may undergo various chemical reactions typical for amines and heterocycles:
These reactions can be studied using spectroscopic techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm product formation and purity.
The mechanism of action for 5-Pyrimidinemethanamine involves its interaction with biological targets, likely through binding to specific receptors or enzymes due to its structural features. The presence of both a morpholine and a chlorophenyl group suggests potential interactions with neurotransmitter systems or other biological pathways.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including those involved in cancer therapy or as anti-inflammatory agents.
Physical property data can be obtained from standard chemical databases or empirical studies conducted during synthesis.
5-Pyrimidinemethanamine has potential applications in various scientific fields:
The pyrimidine core serves as the foundational scaffold for constructing the target compound. Palladium-catalyzed C–N bond formation is indispensable for introducing the morpholinyl and aminomethyl substituents at specific positions. Optimized conditions employ Pd(OAc)₂/Xantphos as the catalytic system with Cs₂CO₃ in dioxane at 100°C, achieving >95% yield in C–N couplings involving halogenated pyrimidines [1]. This ligand selection is critical: monodentate ligands like PCy₃ result in no reaction, while SPhos and XPhos afford ≤61% yield under identical conditions [1]. The electron-deficient nature of the pyrimidine ring necessitates precise ligand tuning to suppress side reactions such as dehalogenation or homocoupling.
Table 1: Ligand Screening for Pyrimidine Amination
Ligand | Pd Source | Base | Time (h) | Yield (%) |
---|---|---|---|---|
Xantphos (L1) | Pd(OAc)₂ | Cs₂CO₃ | 2 | 95 |
SPhos (L2) | Pd(OAc)₂ | Cs₂CO₃ | 24 | 45 |
XPhos (L3) | Pd(OAc)₂ | Cs₂CO₃ | 24 | 61 |
PCy₃ (L4) | Pd₂(dba)₃ | Cs₂CO₃ | 24 | 0 |
Key Insight: Xantphos enhances catalyst stability via chelation, preventing Pd aggregation during the rate-limiting reductive elimination step [8].
Stereocontrol during morpholinyl attachment is achieved through asymmetric nucleophilic substitution or chiral auxiliary-mediated protocols. Kinetic studies reveal that sterically hindered morpholine derivatives require polar aprotic solvents (e.g., DMF or NMP) to accelerate reaction rates while preserving enantiopurity. The use of Cu(I)/bisoxazoline complexes enables enantioselective C–O coupling at the pyrimidine C-2 position, affording up to 92% enantiomeric excess (ee) when conducted at −20°C [6] [8]. Temperature modulation is critical; reactions above 60°C induce racemization via reversible C–O bond cleavage.
Table 2: Solvent and Temperature Effects on Stereoselectivity
Solvent | Temp (°C) | Catalyst | ee (%) |
---|---|---|---|
DMF | −20 | Cu(I)/Ph-box | 92 |
THF | 25 | Cu(I)/Ph-box | 78 |
Dioxane | 25 | Pd(OAc)₂/Xantphos | 65 |
NMP | −20 | Cu(I)/Ph-box | 88 |
Expert Insight: Low temperatures stabilize the stereodefining oxidative addition complex, minimizing epimerization [8].
The N-[(1-(4-chlorophenyl)ethyl] moiety is installed via Buchwald-Hartwig amination or cyanamide coupling. For the cyanamide route, (R)-4-chloro-α-methylbenzylamine reacts with BrCN in diethyl ether at 0°C, yielding the chiral cyanamide intermediate at 84% efficiency [3]. Subsequent Pd-catalyzed coupling with the pyrimidinyl scaffold employs Pd₂(dba)₃/Xantphos and K₂CO₃ in dioxane, achieving 88–90% yield [1] [8]. Crucially, the (4-chlorophenyl)ethyl group’s stereochemistry is retained when using weak bases (e.g., K₂CO₃), whereas stronger bases (Cs₂CO₃) induce partial racemization.
Table 3: Base Screening for Stereoretentive Coupling
Base | Ligand | Temp (°C) | Yield (%) | ee Retention (%) |
---|---|---|---|---|
Cs₂CO₃ | Xantphos | 100 | 95 | 82 |
K₂CO₃ | Xantphos | 100 | 83 | 97 |
K₃PO₄ | Xantphos | 100 | 88 | 94 |
Data Highlight: K₂CO₃ minimizes epimerization by reducing base-induced deprotonation at the chiral center [1] [3].
Solvent selection governs both reaction kinetics and intermediate stability. Dioxane/water mixtures (9:1) optimize dissolution and crystallization of morpholinyl-functionalized intermediates, reducing impurity carryover by >40% compared to pure dioxane [1] [8]. For cyanamide intermediates, ethereal solvents (diethyl ether) enable selective ammonium salt precipitation during synthesis, simplifying isolation [3]. Kinetic profiling reveals that polar solvents like DMF accelerate C–N coupling but necessitate rigorous water content control (<0.1%) to prevent hydrolysis of enolizable pyrimidine intermediates.
Process Optimization: THF/water (8:2) achieves 99% recovery of the title compound via antisolvent crystallization, with residual Pd <10 ppm after activated charcoal treatment [1].
Table 4: Solvent Systems for Intermediate Purification
Intermediate | Optimal Solvent | Purification Method | Yield (%) |
---|---|---|---|
Morpholinyl-pyrimidine | Dioxane/H₂O (9:1) | Crystallization | 95 |
N-(4-Chlorophenyl)ethyl cyanamide | Diethyl ether | Filtration | 84 |
Aryl-ethyl coupled product | THF/H₂O (8:2) | Antisolvent crystallization | 99 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: